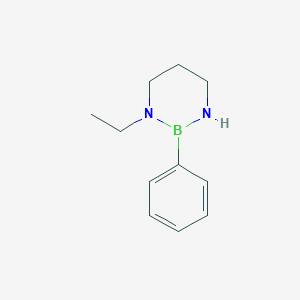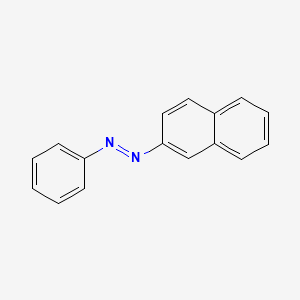![molecular formula C17H20N6O5 B14739932 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea CAS No. 5439-24-7](/img/structure/B14739932.png)
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea typically involves the reaction of carbamoyl chlorides with substituted phenols . This reaction can be carried out in a one-pot procedure, which is both economical and efficient . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate . The process can be summarized as follows:
- Formation of carbamoyl chloride in situ.
- Reaction with substituted phenols to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through filtration and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl groups can be oxidized to form quinones.
Reduction: The urea derivatives can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and nucleic acids.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(hydroxymethyl)urea: A simpler analog with hydroxymethyl groups instead of carbamoylamino groups.
N,N’-Bis(2-hydroxyphenyl)urea: Another analog with similar aromatic hydroxyl groups but different substituents on the urea moiety.
Uniqueness
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is unique due to its combination of carbamoylamino and aromatic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
5439-24-7 |
|---|---|
Fórmula molecular |
C17H20N6O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1,3-bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N6O5/c18-15(26)20-13(9-5-1-3-7-11(9)24)22-17(28)23-14(21-16(19)27)10-6-2-4-8-12(10)25/h1-8,13-14,24-25H,(H3,18,20,26)(H3,19,21,27)(H2,22,23,28) |
Clave InChI |
QPTFNPBKBYNQCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(NC(=O)N)NC(=O)NC(C2=CC=CC=C2O)NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



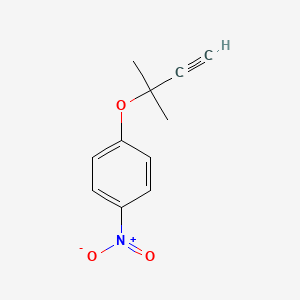

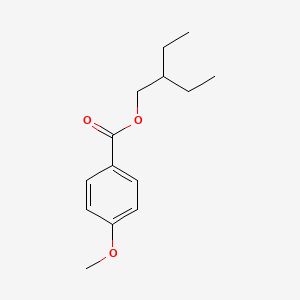
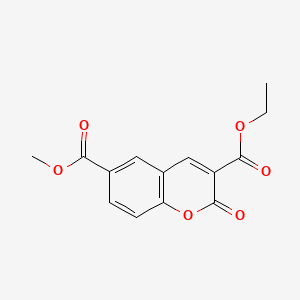


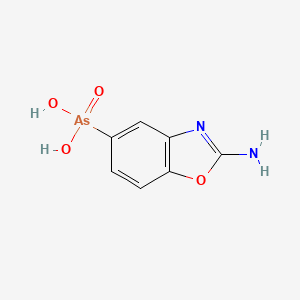
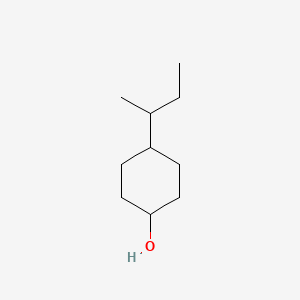
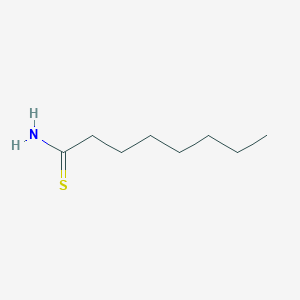
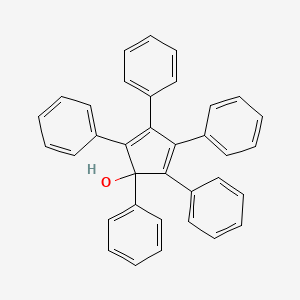
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
